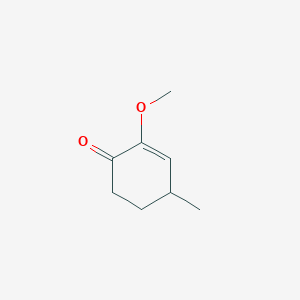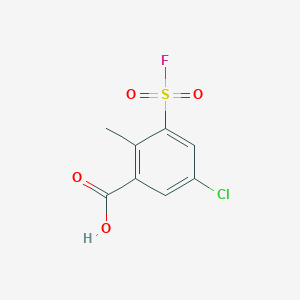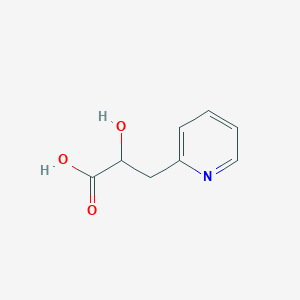
2-Hydroxy-3-(pyridin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(pyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H9NO3 It is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with a pyridine ring substituent at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include:
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or water
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for halogenation, or amines for amination.
Major Products
Oxidation: Formation of 2-oxo-3-(pyridin-2-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(pyridin-2-yl)propanol.
Substitution: Formation of 2-chloro-3-(pyridin-2-yl)propanoic acid or 2-amino-3-(pyridin-2-yl)propanoic acid.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(pyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or other proteins. The pyridine ring can also participate in π-π interactions and electron donation, further modulating biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinepropionic acid: Similar structure but lacks the hydroxyl group.
2-Hydroxy-2-phosphono-3-(pyridin-3-yl)propanoic acid: Contains a phosphono group instead of a carboxylic acid group.
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Contains a phenyl ring instead of a pyridine ring.
Uniqueness
2-Hydroxy-3-(pyridin-2-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
2-hydroxy-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H9NO3/c10-7(8(11)12)5-6-3-1-2-4-9-6/h1-4,7,10H,5H2,(H,11,12) |
Clave InChI |
RAOAWTKYEHBLHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



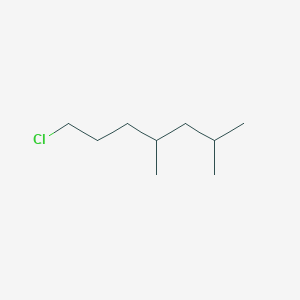
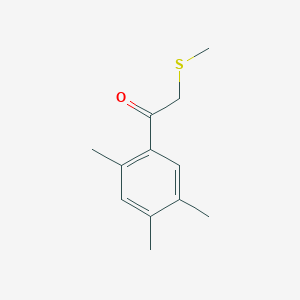
![[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13199959.png)
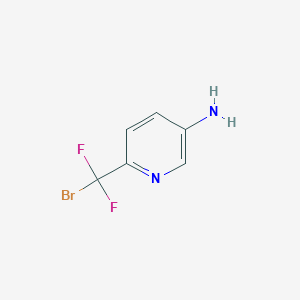
![8-Oxabicyclo[3.2.1]octane-2-sulfonamide](/img/structure/B13199963.png)
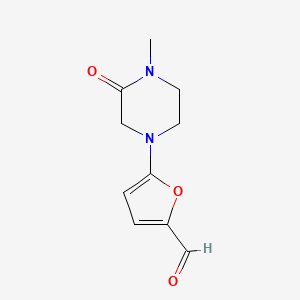
![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)
![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)
![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)
![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
